Product packaging for Urabaine(Cat. No.:CAS No. 108906-93-0)

Urabaine

Cat. No.: B1202150
CAS No.: 108906-93-0
M. Wt: 556.6 g/mol
InChI Key: VAJJHVOLCGLYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urabaine is a chemical compound with the molecular formula C36H32N2O4 and a molecular weight of 556.662 g/mol . This product is provided as a reference standard for research purposes. As a "Research Use Only" (RUO) product, it is intended solely for utilization in basic scientific research and is not manufactured for use in diagnostic procedures, patient management, or any other clinical applications . Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H32N2O4 B1202150 Urabaine CAS No. 108906-93-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108906-93-0

Molecular Formula

C36H32N2O4

Molecular Weight

556.6 g/mol

IUPAC Name

8-(15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaen-8-yl)-15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene

InChI

InChI=1S/C36H32N2O4/c1-39-25-17-19-13-15-37-33-27(19)31(35(25)41-3)23-11-7-5-9-21(23)29(33)30-22-10-6-8-12-24(22)32-28-20(14-16-38-34(28)30)18-26(40-2)36(32)42-4/h5-12,17-18,37-38H,13-16H2,1-4H3

InChI Key

VAJJHVOLCGLYEI-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3C(=C1)CCNC3=C(C4=CC=CC=C42)C5=C6C7=C(C8=CC=CC=C85)C(=C(C=C7CCN6)OC)OC)OC

Canonical SMILES

COC1=C(C2=C3C(=C1)CCNC3=C(C4=CC=CC=C42)C5=C6C7=C(C8=CC=CC=C85)C(=C(C=C7CCN6)OC)OC)OC

Other CAS No.

108906-93-0

Synonyms

urabaine

Origin of Product

United States

Isolation and Structural Characterization Methodologies for Urabaine

Strategies for Natural Product Isolation of Urabaine Precursors

The initial phase of natural product discovery involves the strategic isolation of target compounds from their biological matrices. For this compound, a known aporphine (B1220529) alkaloid, the process typically begins with the collection and preparation of plant material, such as Piptostigma fugax, Oxandra major, Phoenicanthus obliquus, Polyalthia bullata, or Unonopsis spectabilis, which have been identified as sources of this compound. wikidata.org

Plant Material Preparation and ExtractionRaw plant material is typically dried and pulverized to increase the surface area, facilitating efficient extraction.vbspu.ac.inThe choice of extraction method is crucial and depends on the chemical properties of the target compound. For alkaloids like this compound, solvent extraction is a common approach, utilizing organic solvents of varying polarities.rroij.com,vbspu.ac.inMethods such as maceration, percolation, or Soxhlet extraction are employed to dissolve the target compounds from the plant matter.rroij.com,vbspu.ac.in

A typical extraction sequence might involve initial defatting with a non-polar solvent (e.g., hexane) followed by extraction with increasingly polar solvents (e.g., chloroform, ethyl acetate, methanol). natpro.com.vn, frontiersin.org Given this compound's alkaloid nature, an acid-base extraction strategy is often incorporated. This involves extracting the crude organic extract with an acidic aqueous solution, which protonates the basic alkaloid, making it water-soluble. The aqueous layer is then basified to deprotonate the alkaloid, allowing it to be re-extracted into an organic solvent, thereby separating it from neutral and acidic compounds. masterorganicchemistry.com

Table 1: Illustrative Solvent Extraction Yields for this compound Precursors from Polyalthia bullata (Hypothetical Data)

Solvent SystemExtraction Yield (g crude extract / 100g dry plant material)This compound Content (Relative %)
Hexane2.5< 0.1
Dichloromethane4.80.5
Ethyl Acetate3.21.2
Methanol7.10.8
Acid-Base Extraction (from Methanol Extract)
Basic Organic Fraction0.98.5

Note: The data presented in Table 1 are hypothetical and for illustrative purposes only, demonstrating typical outcomes of solvent extraction and preliminary fractionation for an alkaloid.

Spectroscopic and Diffraction Techniques in this compound Structural Elucidation

Once this compound is isolated in a reasonably pure form, a suite of spectroscopic and diffraction techniques is employed for its definitive structural elucidation. These methods provide complementary information about the molecular formula, connectivity, functional groups, and three-dimensional arrangement of atoms. hilarispublisher.com, studypug.com

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds, including natural products.studypug.com,acs.org,researchgate.netBoth one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning all proton (¹H) and carbon (¹³C) signals and determining their connectivity.youtube.com,acs.org,slideshare.net

¹H NMR Spectroscopy: Provides information on the number, chemical environment, and coupling relationships of hydrogen atoms. Characteristic shifts and coupling constants help identify aromatic, aliphatic, and methoxy (B1213986) protons, which are prevalent in this compound's aporphine alkaloid structure.

¹³C NMR Spectroscopy: Reveals the carbon skeleton and the types of carbon atoms (e.g., methyl, methylene, methine, quaternary, aromatic, oxygenated).

2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY): These experiments establish through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlations, which are essential for piecing together the entire molecular framework and determining relative stereochemistry. slideshare.net For a complex dimeric alkaloid like this compound, HMBC correlations are particularly vital for establishing quaternary carbon connectivities and the linkage between the two aporphine units.

Table 2: Illustrative Key NMR Spectroscopic Data for this compound (Hypothetical Partial Data)

Proton (δ ppm) (Multiplicity, J Hz)Carbon (δ ppm)Assignment (Partial)Key 2D NMR Correlations
7.55 (d, 8.0)148.2H-ArHMBC to OCH₃, Quaternary C
7.21 (s)112.5H-ArHSQC, HMBC
3.98 (s)56.1OCH₃HMBC to Aromatic C
3.10 (m)29.5CH₂NCOSY, HSQC
2.85 (m)22.3CH₂COSY, HSQC
1.95 (m)45.8CHCOSY, HMBC

Note: The data presented in Table 2 are hypothetical and for illustrative purposes only, demonstrating typical NMR spectroscopic data for an aporphine alkaloid.

Advanced Chromatographic Approaches for this compound Purification

Following initial extraction and preliminary fractionation, extensive purification is required to obtain this compound in high purity, essential for accurate structural characterization and any subsequent studies. Chromatography is the cornerstone of natural product purification, with advanced techniques offering enhanced resolution and efficiency. hilarispublisher.com, jsmcentral.org

High-Performance Liquid Chromatography (HPLC)HPLC, both analytical and preparative, is indispensable for achieving high purity.hilarispublisher.com,hilarispublisher.com,mdpi.comPreparative HPLC allows for the isolation of target compounds with high resolution and sensitivity.hilarispublisher.com,jsmcentral.orgIt involves pumping the sample through a column packed with a stationary phase under high pressure, with detection typically by UV-Vis or mass spectrometric detectors.hilarispublisher.comThe choice of stationary phase (e.g., C18, C8, or specialized phases) and mobile phase (e.g., acetonitrile (B52724)/water gradients) is optimized to achieve optimal separation of this compound from co-eluting impurities. Automated systems and real-time monitoring enhance scalability and reproducibility.hilarispublisher.com

Table 3: Illustrative Preparative HPLC Purification Steps for this compound (Hypothetical Data)

StepColumn TypeMobile Phase (Gradient)Flow Rate (mL/min)Detection (nm)Retention Time (min)Purity (%)
1C18 (250 x 20 mm)Acetonitrile/Water (20-80%)1528018.5~85
2C18 (250 x 10 mm)Acetonitrile/Water (30-70%)828012.3>98

Note: The data presented in Table 3 are hypothetical and for illustrative purposes only, demonstrating typical preparative HPLC purification parameters.

Biosynthetic Pathways and Precursor Chemistry of Urabaine

Enzymatic Cascades Implicated in Urabaine Biosynthesis

While specific enzymatic cascades directly leading to this compound's natural biosynthesis are not extensively documented in available research, the formation of the aporphine (B1220529) alkaloid skeleton from benzylisoquinoline precursors is known to involve a series of enzymatic transformations. Key enzymes in these cascades are often members of the cytochrome P450 (CYP) superfamily. researchgate.netoup.comnih.govjipb.net

For instance, CYP80 enzymes, such as AcCYP80G7 and AcCYP80Q8, have been implicated in the formation of the aporphine alkaloid skeleton in Aristolochia contorta. researchgate.net Other CYP80 enzymes, specifically CYP80G6 and CYP80Q5, have been identified in Stephania tetrandra for their distinct activities towards (S)-configured and (R)-configured substrates, shedding light on the stereochemical features of aporphine alkaloid biosynthesis. nih.govjipb.net Furthermore, CYP719C enzymes, including CYP719C3 and CYP719C4, are known to catalyze the formation of the methylenedioxy bridge, a common pharmacophoric group found on the A- and D-rings of aporphine alkaloids. nih.govjipb.net

Identification of Key Biosynthetic Intermediates of this compound

The identification of specific intermediates in the natural biosynthesis of this compound is not explicitly detailed in the provided literature. However, based on its classification as an aporphine alkaloid, key intermediates in the general aporphine biosynthetic pathway are well-established. These include:

Dopamine (B1211576) : A primary precursor derived from L-tyrosine. researchgate.netnih.govresearchgate.netfrontiersin.org

4-Hydroxyphenylacetaldehyde : Another primary precursor, also derived from L-tyrosine. researchgate.netnih.govresearchgate.netfrontiersin.org

Norcoclaurine : Formed by the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS). nih.govfrontiersin.org

(S)-Reticuline : A central branch-point intermediate in the biosynthesis of various benzylisoquinoline alkaloids, including those leading to aporphines. frontiersin.orgnih.govfrontiersin.orgrsc.org This compound undergoes subsequent modifications and cyclization to form the aporphine scaffold.

Proaporphine alkaloids : These compounds are structurally similar to aporphines and can act as direct precursors in their formation through oxidative coupling. wikipedia.orgmdpi.comresearchgate.net

Table 1: Key Biosynthetic Intermediates of Aporphine Alkaloids

Intermediate NameRole in Biosynthesis
L-TyrosineInitial amino acid precursor. researchgate.netnih.govresearchgate.netfrontiersin.org
DopamineDerived from L-tyrosine, condenses with 4-hydroxyphenylacetaldehyde. researchgate.netnih.govresearchgate.netfrontiersin.org
4-HydroxyphenylacetaldehydeDerived from L-tyrosine, condenses with dopamine. researchgate.netnih.govresearchgate.netfrontiersin.org
NorcoclaurineFirst committed intermediate, formed by NCS-catalyzed condensation. nih.govfrontiersin.org
(S)-ReticulinePivotal branch-point intermediate leading to aporphines. frontiersin.orgnih.govfrontiersin.orgrsc.org
Proaporphine AlkaloidsDirect precursors that undergo oxidative coupling to form aporphines. wikipedia.orgmdpi.comresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The specific genetic and molecular regulatory mechanisms governing this compound biosynthesis in its natural plant sources are not explicitly detailed in the provided search results. However, the broader field of alkaloid biosynthesis in plants offers general insights into these regulatory processes.

The biosynthesis of plant secondary metabolites, including alkaloids, is subject to complex genetic and molecular regulation. This regulation can be influenced by developmental stages, environmental cues, signal transduction pathways, and the activity of specific promoter elements and transcriptional regulators. researchgate.netannualreviews.org Genes involved in the metabolic pathways for natural product biosynthesis are frequently found clustered within the genome of the producing organism. tarjomefa.com

Transcription factors (TFs) play a crucial role in controlling the expression of biosynthetic genes. Families of transcription factors such as basic helix-loop-helix (bHLH), APETALA2/Ethylene Responsive Factor (AP2/ERF), WRKY, MYB, and basic leucine (B10760876) zipper (bZIP) are predicted to regulate alkaloid biosynthesis. frontiersin.org For instance, in Dendrobium officinale, precursors and methyl jasmonate (MeJA) have been shown to positively regulate the transcription of genes involved in isoquinoline (B145761) alkaloid biosynthesis, leading to increased alkaloid accumulation. tarjomefa.comfrontiersin.org

Furthermore, the enzymes involved in alkaloid biosynthesis can be associated with various subcellular compartments within plant cells, including the cytosol, vacuole, endoplasmic reticulum, and chloroplast stroma. annualreviews.orgtarjomefa.com This compartmentalization, along with the potential for intercellular transport of pathway intermediates, highlights the intricate cellular organization and coordination required for efficient alkaloid production. annualreviews.orgtarjomefa.com

Chemoenzymatic Synthesis Approaches for this compound Analogues

Chemoenzymatic synthesis represents a powerful strategy for the production of complex natural products and their analogues, including those related to this compound. This approach synergistically combines traditional chemical synthetic methods with biocatalysis, leveraging the high specificity and efficiency of enzymes under mild conditions. researchgate.netmdpi.comrsc.org This hybrid methodology offers significant advantages in terms of efficiency, atom economy, and environmental sustainability compared to purely chemical synthesis or direct isolation from natural sources. mdpi.comrsc.orgbeilstein-journals.org

Several strategies are employed in chemoenzymatic synthesis:

Biocatalytic Preparation of Chiral Building Blocks : Enzymes are used to synthesize enantiopure or enantioenriched intermediates, which are then chemically transformed into the desired target compounds. rsc.org

Biocatalytic Kinetic Resolution, Desymmetrization, or Deracemization : Racemic mixtures obtained through chemical synthesis can be resolved or converted into single enantiomers using enzymatic processes. rsc.org

Biocatalytic C-N and/or C-C Bond Formation : Enzymes can directly catalyze key bond-forming reactions in the synthesis, often in an asymmetric fashion. rsc.org

For instance, biomimetic chemoenzymatic strategies have been successfully applied to the synthesis of complex natural products like morphinan (B1239233) alkaloids, which also originate from L-tyrosine and share common biosynthetic principles with aporphines. rsc.org Norcoclaurine synthase (NCS), an enzyme involved in the early steps of benzylisoquinoline alkaloid biosynthesis, has been utilized in chemoenzymatic approaches for the synthesis of tetrahydroisoquinolines (THIQs). researchgate.net Similarly, cytochrome P450 enzymes, known for their role in natural biosynthesis, can be employed for specific hydroxylation reactions in chemoenzymatic routes. beilstein-journals.org These approaches highlight the potential for developing efficient and sustainable routes to this compound analogues by integrating enzymatic steps into established chemical syntheses.

Pharmacological and Biological Activities of Urabaine in Preclinical Models

Neuroprotective Activity Studies of Urabaine

Research into the neuroprotective properties of this compound has primarily utilized in vitro cellular models, providing insights into its potential to mitigate neurotoxin-induced damage.

This compound has been evaluated for its neuroprotective activity using the SH-SY5Y human neuroblastoma cell line, a commonly employed in vitro model for assessing neurotoxicity and neuroprotection. researchgate.netresearchgate.net In these studies, this compound demonstrated low cytotoxicity, indicating that it did not significantly affect the viability of SH-SY5Y cells when tested at various concentrations for 24 hours. researchgate.net

Investigations have specifically examined the protective effects of this compound against cellular damage induced by aminochrome (B613825) (Am), a neurotoxin implicated in neurodegenerative processes. researchgate.netnih.gov While no significant difference in cell viability was observed after 24 hours of treatment with this compound at any tested concentration, a significant neuroprotective effect was noted when SH-SY5Y cells were treated with this compound at a concentration of 50 µM for 48 hours in the presence of aminochrome (25 µM). researchgate.net This suggests a time- and concentration-dependent neuroprotective action against this specific neurotoxin.

Table 1: Neuroprotective Activity of (±)-Urabaine in SH-SY5Y Cells against Aminochrome-Induced Damage

CompoundConcentration (µM)Exposure Time (h)Effect on Cell Viability (vs. Aminochrome Control)Cytotoxicity (24h)
(±)-UrabaineAny tested24No significant difference researchgate.netNo effect on cell viability researchgate.net
(±)-Urabaine5048Significant neuroprotection researchgate.netLow cytotoxicity researchgate.net

This compound's neuroprotective activity has been studied alongside other neuroactive aporphine (B1220529) alkaloids, such as Lysicamine (B1675762). Both (±)-Urabaine and Lysicamine demonstrated neuroprotective effects against aminochrome-induced cytotoxicity in SH-SY5Y human neuroblastoma cells. researchgate.net Specifically, Lysicamine at 25 µM for 48 hours also showed a significant neuroprotective effect against aminochrome. researchgate.net In terms of cytotoxicity, this compound exhibited low cytotoxicity in SH-SY5Y cells. researchgate.net Lysicamine has also shown reduced cytotoxicity in kidney Vero cells and human neuroblastoma cells. researchgate.net Another notable neuroactive aporphine alkaloid, Apomorphine, is known for its non-selective dopamine (B1211576) agonist activity and has been investigated for neuroprotective, radical scavenging, and emetic effects. jst.go.jpfrontiersin.org

Table 2: Comparative Neuroprotective Activity and Cytotoxicity of Selected Alkaloids

AlkaloidNeuroprotective Activity (Cell Model, Neurotoxin)Key Cytotoxicity Findings
(±)-UrabaineSignificant protection against aminochrome-induced damage in SH-SY5Y cells (50 µM, 48h) researchgate.netLow cytotoxicity in SH-SY5Y cells researchgate.net
LysicamineSignificant protection against aminochrome-induced damage in SH-SY5Y cells (25 µM, 48h) researchgate.netReduced cytotoxicity in kidney Vero cells and human neuroblastoma cells researchgate.net
ApomorphineReported neuroprotective effects (general) jst.go.jpNot specified in neuroblastoma context for direct comparison, but generally used as a drug wikidata.org

Anticancer Activity Research of this compound

The research findings regarding this compound's anticancer activity are limited in the provided context, particularly concerning its direct assessment in various cancer cell lines.

In the context of neuroblastoma cells, this compound was assessed for its impact on cell viability. Studies indicate that this compound did not significantly affect the viability of SH-SY5Y human neuroblastoma cells at any of the concentrations tested for 24 hours. researchgate.net This suggests a lack of significant cytotoxic or anti-proliferative effect on this specific cancer cell line under the tested conditions. No further research findings on the assessment of this compound in other cancer cell lines were identified in the provided sources.

Based on the available preclinical data, this compound has demonstrated low cytotoxicity in SH-SY5Y human neuroblastoma cells. researchgate.net The primary observed effect of this compound in these studies relates to its neuroprotective capacity rather than direct modulation of cancer cell viability for therapeutic purposes. No specific mechanisms of cell viability modulation (e.g., induction of apoptosis, cell cycle arrest, or inhibition of proliferation pathways) by this compound in cancer cells have been reported in the provided research findings.

Molecular and Cellular Mechanisms of Urabaine Action

Identification of Molecular Targets of Urabaine

The precise molecular targets of this compound, including specific protein-Urabaine interactions and enzyme modulation, are areas requiring further detailed investigation. Currently, comprehensive data explicitly identifying direct protein binding partners or enzymes modulated by this compound are limited in the available literature.

Protein-Urabaine Interactions

The direct protein interactions of this compound have not been extensively characterized in the provided research. In general, identifying protein-compound interactions is crucial for understanding a compound's mechanism of action. Techniques commonly employed for this purpose include affinity chromatography, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various mass spectrometry-based approaches such as chemical cross-linking coupled with mass spectrometry rsc.orgnih.gov. These methods allow researchers to detect and quantify the binding affinity between a compound and its potential protein targets, providing insights into the initial steps of its cellular activity.

Enzyme Modulation by this compound

Specific enzymes directly modulated by this compound have not been explicitly detailed in the current scientific discourse. Enzyme modulation, whether inhibition or activation, is a common mechanism through which small molecules exert their biological effects nih.govbiotcm.netcgl.org.cn. Studies to identify such modulation often involve biochemical assays that measure enzyme activity in the presence and absence of the compound, followed by kinetic analyses to determine the nature of the interaction (e.g., competitive, non-competitive). Proteomics-based approaches can also identify changes in enzyme activity or expression profiles upon compound exposure.

Cellular Responses to this compound Exposure

Research on this compound has provided some insights into its effects on cellular responses, particularly in the context of neuroprotection.

Influence of this compound on Cellular Viability and Proliferation

This compound (referred to as compound 2) has demonstrated neuroprotective activity against neurotoxin-induced damage in human neuroblastoma SH-SY5Y cells. In experiments evaluating cell viability, this compound showed no significant difference in cell viability at any tested concentration after 24 hours of exposure. However, when SH-SY5Y cells were treated with this compound at a concentration of 50 µM for 48 hours in the presence of the neurotoxin aminochrome (B613825) (PubChem CID: 114683), a significant difference in cell viability was observed compared to the aminochrome-only control. This suggests that this compound can mitigate the cytotoxic effects of aminochrome, thereby promoting cell survival under stressful conditions.

Table 1: Effect of this compound on SH-SY5Y Cell Viability under Aminochrome Exposure

Treatment GroupConcentration (µM)Exposure Time (h)Cell Viability (% relative to control)Significance (vs. Aminochrome Control)Source
This compoundVarious24No significant differenceNot significant
This compound5048Significantly higherp < 0.05
Aminochrome2548(Control for this compound effect)Baseline

This compound-Induced Cell Death Pathways (e.g., necrosis, apoptosis)

Given this compound's observed neuroprotective activity, its primary cellular response appears to be the prevention or reduction of cell death, rather than its induction. Cell death is a fundamental biological process that can occur through various regulated pathways, including apoptosis and necrosis, or unregulated accidental cell death.

Apoptosis is a highly regulated form of programmed cell death characterized by specific morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, often mediated by caspases. It is a controlled process that typically avoids eliciting inflammation. In contrast, necrosis was traditionally considered an unregulated, accidental form of cell death resulting from severe cellular injury, leading to cell swelling, loss of plasma membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response. More recently, regulated forms of necrosis, such as necroptosis, have been identified, which also involve specific signaling pathways.

While some compounds are known to induce apoptosis or necrosis for therapeutic purposes, particularly in cancer research, this compound's role as a neuroprotective agent suggests it functions to maintain cellular integrity and viability in the face of toxic insults. Therefore, its mechanism in this context would likely involve pathways that counteract the initiation or progression of cell death processes induced by agents like aminochrome, rather than initiating them itself.

Advanced Analytical Methodologies for Urabaine Quantification and Characterization

Chromatographic Techniques (e.g., HPLC, LC-MS) in Urabaine Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) is widely utilized for its ability to separate compounds based on their differential affinities for a stationary and mobile phase frontiersin.orgdrawellanalytical.com. For this compound, reversed-phase HPLC, typically employing C18 columns, would be the primary method due to its versatility in handling a wide range of organic compounds frontiersin.orgchromatographyonline.com.

Quantification of this compound by HPLC-UV: A typical HPLC method for this compound quantification would involve a C18 column (e.g., 4.6 × 150 mm, 5 µm particle size) with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (e.g., 0.1% formic acid). Detection would be achieved using a UV-Vis detector at a specific wavelength where this compound exhibits maximum absorption (e.g., 254 nm). This approach allows for the precise determination of this compound concentration in various samples, from synthetic batches to extracted biological matrices drawellanalytical.compharmtech.com.

Table 1: Hypothetical HPLC-UV Parameters and Results for this compound Quantification

ParameterValue
ColumnC18 (4.6 × 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient Program0-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Retention Time (this compound)7.8 ± 0.1 min
Linearity (R²)> 0.999 (Concentration range: 0.1 - 100 µg/mL)
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

LC-MS for Enhanced Specificity and Identification: When higher sensitivity and specificity are required, particularly in complex biological samples or for impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes indispensable nih.govnih.gov. LC-MS couples the separation power of HPLC with the molecular weight and structural information provided by mass spectrometry silantes.com. This hyphenated technique is crucial for identifying this compound in trace amounts and for confirming its identity by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns nih.govthermofisher.comselvita.com. Electrospray ionization (ESI) is commonly employed for this compound due to its ability to ionize a wide range of polar and semi-polar compounds royalsocietypublishing.org.

Mass Spectrometry Applications for this compound Metabolomics

Mass spectrometry (MS) plays a pivotal role in metabolomics, offering high sensitivity and the capability to analyze a diverse range of metabolites silantes.comthermofisher.comroyalsocietypublishing.org. In this compound research, MS-based metabolomics would be employed to identify and characterize its metabolic pathways and potential biotransformation products within biological systems. High-resolution accurate mass (HRAM) MS systems, such as Orbitrap or Q-TOF, are particularly advantageous for this purpose, providing precise mass measurements that aid in the confident identification of unknown metabolites thermofisher.comcfsre.org.

Metabolite Identification via MS/MS: Tandem mass spectrometry (MS/MS or MS²) is crucial for structural elucidation of this compound metabolites. After initial ionization, a precursor ion corresponding to this compound or its potential metabolite is selected and fragmented. The resulting fragment ions provide a unique "fingerprint" that can be used to deduce the structure of the original molecule silantes.comthermofisher.com.

Hypothetical this compound Metabolite Profile: Studies involving this compound in a biological matrix (e.g., liver microsomes, plasma) might reveal several metabolites. For instance, common metabolic transformations include hydroxylation, glucuronidation, or N-demethylation.

Table 2: Hypothetical this compound Metabolite Data from LC-MS/MS Analysis

Metabolite Name (Hypothetical)Retention Time (min)Precursor Ion (m/z)Proposed Fragmentation Ions (m/z)Proposed Metabolic Transformation
This compound7.8345.1234327.1128, 289.0876, 201.0543Parent Compound
M1 (Hydroxy-Urabaine)6.5361.1183343.1077, 289.0876, 217.0492Hydroxylation
M2 (this compound-Glucuronide)4.2521.1556345.1234, 177.0396 (glucuronic acid)Glucuronidation
M3 (N-demethyl-Urabaine)8.1331.1078313.0972, 275.0720, 187.0387N-Demethylation

Note: m/z values are hypothetical exact masses for illustrative purposes.

NMR Spectroscopy for this compound Structure-Activity Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the definitive elucidation of the molecular structure of organic compounds, including this compound fz-juelich.deresearchgate.netcore.ac.uk. NMR provides detailed information about the connectivity of atoms, their spatial arrangement, and the electronic environment of individual nuclei. This structural information is fundamental for establishing structure-activity relationships (SAR), even for hypothetical compounds, by correlating specific structural features with observed properties fz-juelich.deresearchgate.netirbm.comslideshare.net.

Key NMR Experiments for this compound Structure Elucidation:

¹H NMR: Provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their coupling interactions (coupling constants), which reveal adjacent protons slideshare.net.

¹³C NMR: Shows the number of non-equivalent carbon atoms and their chemical shifts, indicating different carbon environments.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Reveals through-bond correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): Identifies one-bond correlations between protons and directly attached carbons core.ac.uk.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations (typically 2-3 bonds) between protons and carbons, crucial for piecing together the molecular skeleton core.ac.uk.

Hypothetical NMR Data for this compound: Assuming this compound is a complex organic molecule, its NMR spectra would exhibit characteristic signals.

Table 3: Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment (Hypothetical)
7.25d1H8.0Ar-H (C-X)
7.10dd1H8.0, 2.0Ar-H (C-Y)
6.80s1H-Vinyl-H
4.55m1H-CH-O
3.85s3H-OCH₃
2.50t2H7.5CH₂-CH₂-CO
1.80m2H-CH₂ (aliphatic)
1.20d6H6.5CH(CH₃)₂

Table 4: Hypothetical ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment (Hypothetical)
175.2C=O (Carboxyl)
158.9Ar-C (Quaternary)
142.1Ar-C (CH)
130.5Ar-C (CH)
128.7Ar-C (CH)
115.0Ar-C (CH)
78.3CH-O
55.6OCH₃
45.9CH₂
32.1CH
22.8CH₃ (isopropyl)

Computational Chemistry in this compound Conformation and Docking Studies

Computational chemistry, encompassing techniques like molecular mechanics (MM), quantum mechanics (QM), and molecular dynamics (MD), is increasingly vital for understanding the behavior of chemical compounds at an atomic level openaccessjournals.comirbm.com. For this compound, these methods would be employed to predict its stable conformations, analyze its potential binding interactions with biological targets, and inform rational design strategies openaccessjournals.commdpi.com.

Conformational Analysis: Predicting the most stable conformations of this compound is crucial as a molecule's three-dimensional shape directly influences its interactions. Molecular mechanics force fields (e.g., AMBER, CHARMM) can be used for rapid conformational searching, while quantum mechanical calculations (e.g., DFT) provide more accurate energy landscapes for key conformers mdpi.comuoa.grchemcomp.com. This analysis helps in understanding the flexibility of this compound and identifying energetically favorable structures.

Molecular Docking Studies: Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand, e.g., this compound) within the active site of a macromolecular target (receptor, e.g., a protein) openaccessjournals.comresearchgate.net. This method simulates the binding process, providing insights into the binding mechanism, key interacting residues, and potential modifications to enhance binding affinity openaccessjournals.comresearchgate.net. Software packages such as AutoDock, GOLD, or MOE are commonly used for these studies mdpi.comuoa.gr.

Hypothetical Docking Results for this compound: If this compound were hypothesized to interact with a specific protein target, docking simulations would yield binding scores and predicted poses. A lower (more negative) binding energy typically indicates a stronger predicted binding affinity mdpi.com.

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein (e.g., "Target-X Receptor")

Docking SoftwareScoring FunctionPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Binding Mode Features (Hypothetical)
AutoDock VinaVina Score-8.5Lys121, Tyr250, His305Hydrogen bonding with Lys121, π-stacking with Tyr250, hydrophobic interactions in pocket
GOLDChemPLP-75.2Ser88, Arg150, Phe280Salt bridge with Arg150, van der Waals with Phe280, hydrogen bond with Ser88

Note: Binding energy values are hypothetical for illustrative purposes and depend on the scoring function used.

These advanced analytical methodologies, applied in concert, provide a robust framework for the comprehensive quantification, structural elucidation, and mechanistic understanding of compounds like this compound, driving forward scientific discovery and characterization.

Future Directions and Research Perspectives for Urabaine

Rational Design of Urabaine Analogues with Enhanced Specificity

The documented neuroprotective activity of (±)-Urabaine against aminochrome-induced cytotoxicity in SH-SY5Y human neuroblastoma cells represents a significant area of interest for further development researchgate.net. A primary objective in advancing this compound as a research tool or potential therapeutic agent is to enhance its specificity. This involves the rational design of this compound analogues through comprehensive structure-activity relationship (SAR) studies. Computational chemistry, including molecular docking and dynamics simulations, will be instrumental in predicting how modifications to this compound's complex dimeric aporphine (B1220529) scaffold might alter its binding affinity and selectivity for specific biological targets jst.go.jpwikidata.org.

By systematically varying substituents or modifying the core structure, researchers aim to identify the critical pharmacophoric elements responsible for its neuroprotective effects. The goal is to develop derivatives that interact with a narrower range of targets, thereby reducing potential off-target effects and improving the precision of experimental interventions. Such enhanced specificity is crucial for elucidating the precise molecular pathways through which this compound exerts its effects and for developing highly selective chemical probes.

Integration of Omics Technologies in this compound Mechanistic Research

To fully unravel the intricate mechanisms underlying this compound's biological activities, particularly its neuroprotective properties, the integration of advanced omics technologies is indispensable researchgate.net. These high-throughput approaches offer a systems-level view of cellular responses to chemical compounds:

Transcriptomics: RNA sequencing can be employed to identify global changes in gene expression profiles following this compound treatment. This will reveal affected signaling pathways, cellular processes, and potential regulatory networks modulated by the compound.

Proteomics: Mass spectrometry-based proteomics can identify proteins whose expression levels, post-translational modifications, or interactions are altered in response to this compound. This can pinpoint direct protein targets or downstream effectors of this compound's action.

Metabolomics: Analyzing the comprehensive set of metabolites within a biological system can provide insights into how this compound influences cellular metabolism, energy production, and biosynthetic pathways.

Epigenomics: Investigations into epigenomic changes, such as DNA methylation patterns or histone modifications, could reveal whether this compound influences gene expression through epigenetic mechanisms.

By integrating data from these diverse omics platforms, researchers can construct a holistic understanding of this compound's mechanism of action, identify novel molecular targets, and discover potential biomarkers associated with its biological effects.

Development of Advanced Delivery Systems for Experimental Studies of this compound

The effective delivery of complex natural products like this compound in experimental settings often presents challenges related to solubility, stability, and targeted cellular uptake. Future research will concentrate on developing advanced delivery systems to overcome these limitations and enhance the reliability and physiological relevance of experimental studies.

Nanoparticle Formulations: Encapsulating this compound within various nanoparticle platforms, such as polymeric nanoparticles, liposomes, or solid lipid nanoparticles, can significantly improve its aqueous solubility and protect it from enzymatic degradation. These formulations can also enhance its bioavailability and enable sustained release in in vitro and in vivo models.

Targeted Delivery Systems: Functionalizing delivery vehicles with specific ligands (e.g., peptides, antibodies, aptamers) that recognize receptors overexpressed on target cells (e.g., neuronal cells in the context of neuroprotection researchgate.net) can facilitate targeted accumulation. This approach can reduce the required experimental dose and minimize off-target effects in complex biological systems.

Prodrug Strategies: Designing prodrugs of this compound that are inactive until metabolized at the site of action could offer improved pharmacokinetic profiles and allow for more controlled and localized release in experimental models.

These advanced delivery strategies are crucial for optimizing the experimental investigation of this compound's biological activities, enabling more precise studies, and facilitating the translation of in vitro findings to more complex in vivo and preclinical models.

Exploration of this compound's Role in Interdisciplinary Scientific Fields

Beyond its direct biological applications, this compound's unique chemical structure as a dimeric aporphine alkaloid presents opportunities for exploration in various interdisciplinary scientific fields jst.go.jpwikidata.org.

Materials Science: The rigid and intricate scaffold of this compound could be investigated for its potential in creating novel functional materials. For instance, its inherent structural properties might lend themselves to applications in molecular electronics, supramolecular chemistry, or the development of advanced biomaterials, provided it exhibits desirable physical or self-assembly characteristics.

Environmental Science: As a natural product derived from plants, research could extend to understanding this compound's ecological role, its biosynthesis pathways within plants, and its potential impact on the environment. This could lead to insights into plant-environment interactions or the development of naturally derived, environmentally friendly compounds, such as bio-pesticides or bioremediation agents, if its properties align with such applications.

Chemical Biology Tool Development: Given its observed neuroprotective activity researchgate.net, this compound could serve as a valuable chemical probe to dissect fundamental biological processes. Modifications could yield fluorescent analogues or affinity probes, allowing researchers to visualize its cellular localization, track its interactions with cellular components, and identify new biological targets in a broader range of biological systems beyond neurobiology.

This interdisciplinary approach promises to not only deepen the understanding of this compound's multifaceted properties but also contribute to advancements in seemingly disparate scientific domains, fostering innovation at the interface of chemistry, biology, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.